(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine
Description
(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a fluorophenyl group and a methylphenyl group attached to the imine moiety, making it a derivative of ethanimine.
Properties
CAS No. |
799841-29-5 |
|---|---|
Molecular Formula |
C15H14FN |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methylphenyl)ethanimine |
InChI |
InChI=1S/C15H14FN/c1-11-3-9-15(10-4-11)17-12(2)13-5-7-14(16)8-6-13/h3-10H,1-2H3 |
InChI Key |
AMWBPGGJBMTWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine typically involves the condensation of 4-fluoroaniline and 4-methylbenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Research has indicated that compounds similar to (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine may exhibit antimalarial properties. Studies have synthesized various derivatives to evaluate their efficacy against drug-resistant strains of Plasmodium species. For instance, the compound's structural modifications have been linked to improved biological activity against malaria parasites, as demonstrated in animal models .
Neuropharmacology
The compound's structural features suggest potential use as a cognitive enhancer or in the treatment of neurological disorders. It may interact with neurotransmitter systems, thereby influencing cognitive functions. Preliminary studies have explored its effects on synaptic transmission and neuroprotection .
Materials Science
Polymer Chemistry
In the field of materials science, derivatives of (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine are being investigated for their role in the development of advanced polymers. These compounds can serve as monomers or cross-linking agents in the synthesis of polymers with tailored properties for specific applications, such as coatings and adhesives .
Nanotechnology
The compound's ability to form stable complexes with metal ions has led to its exploration in nanotechnology. It can be utilized in the synthesis of nanoparticles that exhibit unique electronic and optical properties, making them suitable for various applications, including drug delivery systems and sensors .
Environmental Applications
Pollution Monitoring
Studies have shown that compounds like (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine can be used as markers for environmental pollution. Their presence in air samples can indicate contamination from industrial processes or vehicle emissions. Research has focused on developing analytical methods for detecting these compounds in environmental matrices, contributing to pollution monitoring efforts .
Case Study 1: Antimalarial Efficacy
A series of compounds derived from (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine were tested for their activity against Plasmodium berghei in murine models. Results indicated that certain modifications enhanced efficacy, leading to reduced parasitemia levels compared to controls at specific dosages .
Case Study 2: Polymer Development
Researchers synthesized a novel polymer using (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine as a key monomer. The resultant polymer exhibited superior mechanical strength and thermal stability compared to conventional polymers, suggesting its potential for use in high-performance materials .
Mechanism of Action
The mechanism of action of (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Conclusion
(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine is a versatile compound with potential applications in various scientific fields Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for research and industrial purposes
Biological Activity
(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature regarding its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H18FN
- Molecular Weight : 255.32 g/mol
- IUPAC Name : (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine
Anticancer Properties
Research has indicated that compounds structurally similar to (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives of benzothiazoles have shown potent activity against sensitive cancer cells, suggesting that the presence of fluorine may enhance biological activity through increased metabolic stability and interaction with cellular targets .
Table 1: Comparison of Antiproliferative Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine | MCF-7 (Breast Cancer) | TBD | Induces apoptosis via mitochondrial pathway |
| 2-(4-amino-3-methylphenyl)benzothiazole | A549 (Lung Cancer) | 0.5 | DNA adduct formation and CYP induction |
The proposed mechanisms for the anticancer activity of (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine include:
- CYP450 Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA, causing cytotoxic effects .
- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, characterized by changes in mitochondrial membrane potential and activation of caspases .
Case Studies
A notable case study involved the evaluation of a related compound's efficacy in a preclinical model. In this study, a derivative with similar structural features demonstrated significant tumor reduction in xenograft models, highlighting the potential for targeting specific cancer types with this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
